N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine
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Overview
Description
N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine: is a chemical compound with the molecular formula C14H21NO4 . It is a derivative of ethanamine, featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a methoxy-substituted phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine typically involves the following steps:
Protection of the amine group: The ethanamine is first reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Hydroxylation: The Boc-protected amine is then subjected to hydroxylation using appropriate reagents like sodium borohydride (NaBH4) and hydrogen peroxide (H2O2) to introduce the hydroxy group.
Methoxylation: Finally, the phenyl ring is methoxylated using reagents such as methanol and a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ethanamines.
Scientific Research Applications
Chemistry: N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the hydroxy and methoxy groups enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
- N-Boc-2-hydroxy-2-(4-methoxyphenyl)ethanamine
- N-Boc-2-hydroxy-2-(2-methoxyphenyl)ethanamine
- N-Boc-2-hydroxy-2-(3-ethoxyphenyl)ethanamine
Comparison:
- N-Boc-2-hydroxy-2-(3-methoxyphenyl)ethanamine is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity.
- N-Boc-2-hydroxy-2-(4-methoxyphenyl)ethanamine has the methoxy group at the para position, affecting its steric and electronic properties.
- N-Boc-2-hydroxy-2-(2-methoxyphenyl)ethanamine has the methoxy group at the ortho position, leading to different intramolecular interactions.
- N-Boc-2-hydroxy-2-(3-ethoxyphenyl)ethanamine features an ethoxy group instead of a methoxy group, altering its hydrophobicity and solubility.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-12(16)10-6-5-7-11(8-10)18-4/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFTLPMPUSEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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